molecular formula C17H25BrN2O3 B1532633 tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate CAS No. 486422-47-3

tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate

Cat. No.: B1532633
CAS No.: 486422-47-3
M. Wt: 385.3 g/mol
InChI Key: HFJXWIUUWYOUMU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of tert-butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate with 4-bromophenol in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The product is then purified by column chromatography .

Chemical Reactions Analysis

tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide .

Scientific Research Applications

tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .

Comparison with Similar Compounds

tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-6-4-14(18)5-7-15/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJXWIUUWYOUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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